Bis-PEG2-Boc
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG)-based Linker Chemistry
Polyethylene glycol (PEG) linkers are widely employed in biomedical and pharmaceutical research to connect molecules of interest, such as drugs, proteins, and imaging agents. koreascience.krchempep.com The incorporation of a PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of therapeutic proteins. chempep.com PEG linkers come in various lengths, and short-chain PEGs, like the PEG2 units in Bis-PEG2-t-butyl ester, are particularly useful as spacers in targeted drug delivery systems. nih.gov
Bis-PEG2-t-butyl ester is a heterobifunctional linker, meaning it possesses two different reactive or protectable functional groups. jenkemusa.com This dual functionality allows for the sequential and controlled attachment of different molecules, a critical aspect in the construction of sophisticated bioconjugates. nih.govrsc.org The defined, discrete length of the PEG chains in this molecule, as opposed to polydisperse PEG polymers, allows for more precise control over the final structure and properties of the conjugate. chempep.com
Multifunctional Role as a Chemical Building Block and Protecting Group
The chemical structure of Bis-PEG2-t-butyl ester allows it to serve a dual purpose. As a chemical building block , it provides a flexible and hydrophilic spacer that can be incorporated into larger molecules. This is particularly advantageous in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the distance and orientation between the different components are critical for biological activity. purepeg.comchemsrc.com
Simultaneously, the t-butyl ester groups function as protecting groups for carboxylic acid functionalities. The tert-butyl group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid. broadpharm.comthermofisher.com This protective role is essential in multi-step organic synthesis, preventing unwanted side reactions and allowing for the controlled unmasking of the carboxylic acid at the desired stage of the synthetic sequence.
Fundamental Significance in Bioconjugation and Organic Synthesis Methodologies
In organic synthesis , this compound is a valuable precursor for creating more complex molecules. It is particularly noted for its application in the synthesis of PROTACs, which are bivalent molecules that induce the degradation of specific target proteins. chemsrc.comchemsrc.com The PEG linker component of Bis-PEG2-t-butyl ester connects the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. chemsrc.com The ability to precisely control the linker length and composition is crucial for optimizing the efficacy of these targeted protein degraders. precisepeg.com For example, derivatives like N-Mal-N-bis(PEG2-t-butyl ester) incorporate a maleimide (B117702) group for reaction with thiols, further expanding its utility in constructing specific bioconjugates. chemsrc.com
Chemical and Physical Properties
The utility of Bis-PEG2-t-butyl ester is underpinned by its specific chemical and physical characteristics.
Table 1: Chemical Identifiers for Bis-PEG2-t-butyl ester and its derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Bis-PEG2-t-butyl ester | 1611468-28-0 | C16H30O6 | 318.41 |
| NH-bis(PEG2-t-butyl ester) | 1964503-36-3 | C22H43NO8 | 449.59 |
| N-Mal-N-bis(PEG2-t-butyl ester) | 2100306-51-0 | C29H48N2O11 | 600.71 |
| Thiol-PEG2-t-butyl ester | 1398044-50-2 | C11H22O4S | 250.36 |
Data sourced from multiple chemical suppliers and research articles. chemsrc.comchemsrc.comprecisepeg.commedkoo.com
Table 2: Physicochemical Properties and Specifications
| Property | Value |
|---|---|
| Appearance | Typically a liquid or solid |
| Purity | Often >95% |
| Solubility | Soluble in organic solvents like DMSO, DCM, and DMF |
| Storage Conditions | Recommended to be stored at low temperatures (e.g., -20°C) in a dry, dark environment |
General properties compiled from supplier data sheets. medkoo.com
Research Findings and Applications
Recent research has highlighted the importance of linker design in the efficacy of targeted therapies. Studies have shown that both the length and the chemical nature of the linker can significantly impact the performance of bioconjugates.
Table 3: Examples of Research Applications
| Application Area | Specific Use of Bis-PEG2-t-butyl Ester or Derivative | Research Finding |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | As a linker to attach cytotoxic drugs to monoclonal antibodies. purepeg.com | The hydrophilic PEG linker can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio without causing aggregation. purepeg.com |
| PROTAC Synthesis | Forms the backbone connecting the target protein ligand and the E3 ligase ligand. chemsrc.comchemsrc.com | The flexibility and length of the PEG linker are critical for the formation of a stable ternary complex (Target-PROTAC-E3 ligase), which is necessary for efficient protein degradation. precisepeg.com |
| Fluorescent Imaging Probes | Linking fluorescent dyes like Indocyanine Green (ICG) to targeting antibodies. acs.orgnih.gov | Short PEG linkers have been shown to increase the covalent binding of the dye to the antibody, leading to less non-specific signal and higher tumor-to-background ratios in vivo. acs.orgnih.gov |
| Peptide Modification | Conjugation to peptides to improve their pharmacokinetic properties. reading.ac.uk | PEGylation of peptides can enhance their water solubility and protect them from enzymatic degradation, leading to a longer circulation time in the body. reading.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-15(2,3)21-13(17)7-9-19-11-12-20-10-8-14(18)22-16(4,5)6/h7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKAASHAFVQEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis Peg2 T Butyl Ester and Its Derivatives
Established Synthetic Routes to the Core Bis-PEG2-t-butyl Ester Scaffold
Bis-PEG2-t-butyl ester is a symmetrical, bifunctional PEGylation reagent characterized by two t-butyl ester-protected carboxylic acid groups at either end of a diethylene glycol (PEG2) spacer. axispharm.com This structure's hydrophilicity is conferred by the PEG2 backbone, making it useful for modifying biomolecules to improve their pharmacokinetic properties. axispharm.com
The formation of the terminal tert-butyl esters is a critical step in the synthesis of the core scaffold. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability in basic and nucleophilic conditions and its susceptibility to cleavage under mild acidic conditions.
Several methods can be employed for this esterification:
Acid-Catalyzed Esterification: A direct approach involves the reaction of the corresponding di-carboxylic acid (HOOC-CH2-(OCH2CH2)2-O-CH2-COOH) with an excess of a tert-butyl source in the presence of a strong acid catalyst. For instance, esterification can be achieved using tert-butyl acetate (B1210297) with a catalytic amount of perchloric acid or sulfuric acid. nih.gov
Alkylation of Carboxylate: An alternative route involves the reaction of the dicarboxylate salt with a tert-butyl halide, although this is less common due to competing elimination reactions.
Reaction with tert-Butanol (B103910): The di-acid can be activated, for example with dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with tert-butanol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
A common precursor for many PEG-t-butyl esters is tert-butyl bromoacetate, which can be synthesized and used to alkylate hydroxyl groups to introduce the protected acid functionality.
The Bis-PEG2-t-butyl ester scaffold is built upon a diethylene glycol core. A prevalent synthetic strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. To obtain the Bis-PEG2-t-butyl ester, diethylene glycol is deprotonated with a strong base (e.g., sodium hydride) to form the dialkoxide, which is then reacted with two equivalents of an alkylating agent such as tert-butyl bromoacetate. This one-pot reaction efficiently attaches the protected carboxylic acid arms to both ends of the PEG2 spacer.
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
| Diethylene glycol | tert-Butyl bromoacetate | Williamson Ether Synthesis | Bis-PEG2-t-butyl ester |
| 3,6-Dioxaoctanedioic acid | tert-Butyl acetate / Acid Catalyst | Fischer Esterification | Bis-PEG2-t-butyl ester |
Synthesis of Related PEG-t-butyl Ester Functionalized Derivatives
The versatility of PEG-t-butyl esters is greatly expanded through the synthesis of heterobifunctional and branched derivatives. These compounds allow for sequential, controlled conjugation strategies by incorporating different reactive groups.
These heterobifunctional linkers possess a t-butyl ester at one terminus and a different functional group at the other, enabling site-specific modifications.
Hydroxy-PEG2-t-butyl ester: This derivative contains a terminal hydroxyl group and a t-butyl ester. broadpharm.com It is a key intermediate for creating other functionalized PEGs. axispharm.com Its synthesis can be achieved by reacting diethylene glycol with a sub-stoichiometric amount (typically one equivalent) of a strong base followed by alkylation with tert-butyl bromoacetate. This mono-alkylation leaves one hydroxyl group free for further derivatization. broadpharm.com
Amino-PEG2-t-butyl ester: This widely used linker features a primary amine and a protected carboxylic acid. cd-bioparticles.netbroadpharm.com The amino group is reactive toward activated esters (e.g., NHS esters) and carbonyls, while the t-butyl ester can be deprotected to reveal a carboxylic acid. biochempeg.com A common synthesis starts with Hydroxy-PEG2-t-butyl ester. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with sodium azide (B81097) followed by reduction (e.g., via catalytic hydrogenation or Staudinger reaction) yields the terminal amine.
Acid-PEG2-t-butyl ester: This molecule has a free carboxylic acid at one end and a t-butyl protected one at the other. cd-bioparticles.netbroadpharm.com The free acid can be activated with reagents like EDC or DCC to react with primary amines. cd-bioparticles.net The synthesis requires an orthogonal protecting group strategy. For example, diethylene glycol can be mono-alkylated with benzyl (B1604629) bromoacetate. The remaining hydroxyl is then alkylated with tert-butyl bromoacetate. Finally, the benzyl group is selectively removed via hydrogenolysis to yield the free carboxylic acid.
| Derivative Name | Functional Group 1 | Functional Group 2 | Key Synthetic Precursor |
| Hydroxy-PEG2-t-butyl ester | -OH | -COOtBu | Diethylene glycol |
| Amino-PEG2-t-butyl ester | -NH2 | -COOtBu | Hydroxy-PEG2-t-butyl ester |
| Acid-PEG2-t-butyl ester | -COOH | -COOtBu | Diethylene glycol |
Branched PEG linkers offer the ability to conjugate multiple molecules to a central core.
NH-bis(PEG2-t-butyl ester): This is a Y-shaped linker with a central secondary amine and two t-butyl ester-terminated PEG arms. broadpharm.com This structure can be synthesized by the dialkylation of a primary amine (e.g., benzylamine, which also serves as a protecting group) with two equivalents of a PEG2-t-butyl ester precursor bearing a leaving group, such as Bromo-PEG2-t-butyl ester. Subsequent deprotection of the central amine, if necessary, yields the final product.
N-Mal-N-bis(PEG2-t-butyl ester): This is a branched derivative featuring a thiol-reactive maleimide (B117702) group and two t-butyl ester arms. broadpharm.commedkoo.com The synthesis typically starts from the NH-bis(PEG2-t-butyl ester) intermediate. The central secondary amine is acylated using an activated carboxylic acid derivative of a maleimide, such as 3-maleimidopropionic acid N-hydroxysuccinimide ester, to form the final branched structure. broadpharm.com
The introduction of bioorthogonal reactive groups like azides and maleimides onto PEG-t-butyl ester frameworks allows for highly specific conjugation reactions, such as click chemistry and thiol-maleimide ligation. cd-bioparticles.netaxispharm.com
Advanced Synthetic Techniques for Complex Conjugates Utilizing Bis-PEG2-t-butyl Ester
The unique bifunctional nature of Bis-PEG2-t-butyl ester, featuring a hydrophilic diethylene glycol spacer and two protected carboxylic acid moieties, makes it a valuable building block in the construction of complex biomolecular conjugates. Advanced synthetic methodologies leverage these features to incorporate this linker into sophisticated architectures such as peptides, multicomponent assemblies, and precisely PEGylated polymers.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
The integration of Bis-PEG2-t-butyl ester into Solid-Phase Peptide Synthesis (SPPS) allows for the introduction of a flexible, hydrophilic spacer within a peptide sequence or as a linker to conjugate other molecules to the peptide. The tert-butyl ester protecting groups are compatible with the widely used Fmoc/tBu orthogonal protection strategy. In this scheme, the Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the α-amine of the amino acids, is cleaved under basic conditions (e.g., with piperidine), while the tert-butyl (tBu) based side-chain protecting groups, and the t-butyl esters of the PEG linker, are stable to these conditions. They are later removed in the final cleavage step under strongly acidic conditions, typically with trifluoroacetic acid (TFA).
The general protocol for incorporating Bis-PEG2-t-butyl ester into an SPPS workflow can be outlined as follows:
Initial Peptide Synthesis: The peptide chain is assembled on a solid support (resin) using standard Fmoc/tBu chemistry.
Deprotection of a Coupling Site: To attach the Bis-PEG2-t-butyl ester, a specific amino acid with a side chain that can be selectively deprotected is incorporated into the peptide sequence. For example, an amino acid with a side chain protected by a group orthogonal to both Fmoc and tBu (e.g., Alloc, Mtt) can be used.
Coupling of Bis-PEG2-t-butyl Ester: The free carboxylic acid of a mono-deprotected Bis-PEG2-t-butyl ester derivative (or the diacid form if both ends are to be coupled to different amines on the resin) is activated using standard peptide coupling reagents. The activated linker is then reacted with the deprotected amino group on the resin-bound peptide.
Final Cleavage and Deprotection: Upon completion of the synthesis, the peptide conjugate is cleaved from the solid support, and all tBu-based protecting groups, including the t-butyl esters of the PEG linker, are removed simultaneously using a cleavage cocktail containing a high concentration of TFA.
This methodology is particularly useful for creating branched or looped peptides, as well as for conjugating peptides to other molecules such as small molecule drugs, imaging agents, or other peptides.
| Step | Reagent/Condition | Purpose |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of Fmoc protecting group from the N-terminus of the growing peptide chain. |
| Amino Acid Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Formation of the peptide bond. |
| Linker Coupling | Bis-PEG2-t-butyl ester (as diacid), Coupling reagent, Base | Attachment of the PEG linker to a deprotected side chain or N-terminus. |
| Final Cleavage | TFA/TIS/H2O (e.g., 95:2.5:2.5) | Cleavage of the peptide from the resin and removal of tBu-based side-chain protecting groups and t-butyl esters. |
One-Pot Synthesis Strategies for Multicomponent Assemblies
While specific examples detailing the use of Bis-PEG2-t-butyl ester in one-pot, multicomponent reactions are not extensively documented in readily available literature, its structure lends itself to such synthetic strategies. Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all reactants.
The bifunctional nature of Bis-PEG2-t-butyl ester, once deprotected to the corresponding dicarboxylic acid, allows it to act as a central scaffold in MCRs. For instance, in a Passerini or Ugi reaction, the carboxylic acid groups could participate in the formation of α-acyloxy amides or α-acylamino amides, respectively. A hypothetical one-pot assembly could involve the reaction of a deprotected Bis-PEG2-dicarboxylic acid with an isocyanide and an aldehyde (Passerini 3-component reaction) or an isocyanide, an aldehyde, and an amine (Ugi 4-component reaction) at both ends of the PEG linker. This would allow for the rapid and convergent synthesis of symmetrical, complex conjugates.
The general principle of such a one-pot strategy would be to combine all reactants in a suitable solvent and allow the reaction to proceed to completion, followed by a single purification step. The hydrophilic PEG backbone would also be advantageous in modulating the solubility of the resulting complex conjugate.
| Multicomponent Reaction | Potential Role of Bis-PEG2-diacid | Resulting Structure |
| Passerini Reaction | Dicarboxylic acid component | Symmetrical conjugate with two α-acyloxy amide moieties. |
| Ugi Reaction | Dicarboxylic acid component | Symmetrical conjugate with two α-acylamino amide moieties. |
Application in Controlled Polymerization for Defined PEGylation
Bis-PEG2-t-butyl ester can be chemically modified to serve as a bifunctional initiator for controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP). This allows for the synthesis of well-defined block copolymers with a central PEG unit and two polymer chains growing outwards, leading to precisely controlled PEGylation.
For Atom Transfer Radical Polymerization (ATRP) , the terminal hydroxyl groups of the corresponding Bis-PEG2-diol can be esterified with an ATRP initiator precursor, such as 2-bromoisobutyryl bromide, to create a bifunctional macroinitiator. This macroinitiator can then be used to polymerize a variety of vinyl monomers (e.g., styrenes, (meth)acrylates) in a controlled manner. The resulting polymer will have a triblock copolymer architecture (Polymer-PEG-Polymer) with a central, short PEG segment. The t-butyl ester groups would need to be introduced either on the monomer or post-polymerization if desired.
In the context of Ring-Opening Polymerization (ROP) , the diol precursor of Bis-PEG2-t-butyl ester can act as a bifunctional initiator for the polymerization of cyclic esters like lactide or caprolactone. This process is typically catalyzed by an organocatalyst or a metal-based catalyst and results in the formation of ABA-type triblock copolymers, where A is a polyester (B1180765) block and B is the PEG segment. This method is widely used to create biodegradable and biocompatible materials.
These controlled polymerization techniques offer precise control over the molecular weight and dispersity of the resulting polymers, allowing for the creation of materials with tailored properties for applications in drug delivery and nanotechnology. The defined PEG segment provided by the Bis-PEG2-t-butyl ester derivative enhances the hydrophilicity and biocompatibility of the final polymer conjugate.
| Polymerization Technique | Role of Bis-PEG2-derivative | Monomers | Resulting Polymer Architecture |
| ATRP | Bifunctional Macroinitiator (from Bis-PEG2-diol) | Styrene, (Meth)acrylates | ABA Triblock Copolymer (A = vinyl polymer) |
| ROP | Bifunctional Initiator (Bis-PEG2-diol) | Lactide, Caprolactone, Glycolide | ABA Triblock Copolymer (A = polyester) |
Chemical Reactivity and Functionalization Strategies Involving Bis Peg2 T Butyl Ester
Selective Deprotection of tert-Butyl Ester Groups
A key aspect of the reactivity of Bis-PEG2-t-butyl ester is the ability to selectively remove the tert-butyl (t-butyl) ester protecting groups to reveal the carboxylic acid functionalities. This deprotection is a critical step for subsequent conjugation reactions.
Acidic Hydrolysis Mechanisms for Carboxylic Acid Generation
The most common method for the deprotection of t-butyl esters is acidic hydrolysis. acsgcipr.org This reaction proceeds through a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the departure of the stable tertiary t-butyl carbocation, which is then typically neutralized by a scavenger or the solvent. acsgcipr.orgstackexchange.com
A variety of acids can be employed for this purpose, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid, as well as milder acids like formic acid and p-toluenesulfonic acid. acsgcipr.org The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org The reaction with TFA is common and leads to the formation of t-butyl trifluoroacetate (B77799) as a byproduct. nih.gov
Table 1: Common Acidic Conditions for t-Butyl Ester Deprotection
| Acid Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Efficient and widely used; byproducts can be volatile. stackexchange.comnih.gov |
| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or acetic acid | A strong acid that provides effective deprotection. acsgcipr.org |
| Formic Acid | Often used as the solvent | A milder option compared to TFA or HCl. acsgcipr.org |
| p-Toluenesulfonic Acid (pTSA) | In a suitable organic solvent | Can offer selectivity in the presence of other acid-labile groups. acsgcipr.org |
| Aqueous Phosphoric Acid | Environmentally benign and mild reagent | Effective for deprotection of t-butyl esters, carbamates, and ethers. organic-chemistry.org |
Chemoselective Cleavage Methods
In complex molecules where multiple acid-sensitive protecting groups are present, chemoselective cleavage of the t-butyl ester is crucial. Several methods have been developed to achieve this selectivity.
Silica (B1680970) Gel: In some instances, silica gel has been utilized to promote the cleavage of t-butyl esters, offering a mild alternative to strong acids.
Molecular Iodine: Molecular iodine has been shown to be a mild and efficient catalyst for the hydrolysis of t-butyl esters. researchgate.netresearchgate.net This method is compatible with other acid-labile protecting groups such as N-Boc, benzyl (B1604629) ethers (OBn), and acetates (OAc). researchgate.netresearchgate.net The reaction proceeds chemoselectively, for example, allowing for the deprotection of a t-butyl ester without affecting an N-Boc group in the same molecule. researchgate.net
Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (DCM) have been successfully employed for the chemoselective hydrolysis of t-butyl esters. semanticscholar.orgnih.govacs.orgscite.airesearchgate.net This method has proven effective in the presence of other acid-labile groups. semanticscholar.orgnih.govacs.org For example, while N-Boc and N-trityl groups are labile under these conditions, other amine protecting groups have shown compatibility. semanticscholar.orgnih.gov
Cerium(III) Chloride and Sodium Iodide: A system of CeCl₃·7H₂O and NaI in acetonitrile (B52724) can be used for the selective deprotection of t-butyl esters, particularly in the context of N-Boc protected amino acids. acs.org
Reactivity of Proximal and Terminal Functional Groups
Once the t-butyl esters are deprotected to yield carboxylic acids, or if the Bis-PEG2-t-butyl ester is modified to introduce other functionalities, a range of conjugation strategies can be employed.
Maleimide-Thiol Click Chemistry for Covalent Conjugation
If a maleimide (B117702) group is introduced to the Bis-PEG2 linker, it can readily participate in maleimide-thiol click chemistry. broadpharm.commedkoo.com This reaction, a type of Michael addition, is highly efficient and specific for forming a stable thioether bond between the maleimide and a thiol (sulfhydryl) group, commonly found in cysteine residues of proteins. vectorlabs.combachem.comaxispharm.com
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.comaxispharm.com At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. vectorlabs.comaxispharm.com This specificity makes it an invaluable tool for bioconjugation, allowing for the site-specific modification of biomolecules under mild, physiological conditions. axispharm.comnih.gov The resulting thiosuccinimide conjugate is generally stable, although the maleimide ring can undergo hydrolysis at higher pH. vectorlabs.com
Table 2: Key Features of Maleimide-Thiol Click Chemistry
| Feature | Description |
| Reaction Type | Michael Addition bachem.comaxispharm.com |
| Reactants | Maleimide and Thiol (-SH) vectorlabs.com |
| Product | Stable Thioether Linkage bachem.com |
| Optimal pH | 6.5 - 7.5 vectorlabs.comaxispharm.com |
| Selectivity | Highly selective for thiols over amines at neutral pH vectorlabs.comaxispharm.com |
| Conditions | Mild, often physiological conditions axispharm.com |
Amine Reactivity with Carboxylic Acids, Activated NHS Esters, and Carbonyls
The primary amine group, if present on a derivative of the Bis-PEG2 linker, is a versatile nucleophile for various conjugation reactions. broadpharm.comrsc.org
Reaction with Carboxylic Acids: Amines can react with the deprotected carboxylic acids of Bis-PEG2-t-butyl ester to form stable amide bonds. axispharm.combroadpharm.com This reaction typically requires the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. broadpharm.combiochempeg.com
Reaction with Activated NHS Esters: A more common and efficient method for forming amide bonds is the reaction of amines with N-hydroxysuccinimide (NHS) esters. creative-proteomics.comthermofisher.com The carboxylic acid of the deprotected Bis-PEG2-t-butyl ester can be converted to an NHS ester. axispharm.combroadpharm.com This activated ester then readily reacts with primary amines at a physiological to slightly alkaline pH (7.2-9.0) to form a stable amide bond, releasing NHS as a byproduct. creative-proteomics.comthermofisher.com This is a widely used strategy for labeling proteins and other biomolecules. creative-proteomics.comthermofisher.comglenresearch.com
Reaction with Carbonyls (Reductive Amination): Amines can also react with aldehydes or ketones in a process called reductive amination. nih.govrsc.org This reaction involves the initial formation of a Schiff base or imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. biochempeg.comnih.gov This method is particularly useful for N-terminal modification of proteins. biochempeg.com Ruthenium-catalyzed hydrogen borrowing is a more recent method for the PEGylation of amines. nih.govfigshare.com
Hydroxyl Group Derivatization and Functional Group Interconversion
While Bis-PEG2-t-butyl ester itself does not have a free hydroxyl group, the PEG linker concept is often associated with hydroxyl functionalities. If a derivative were to possess a hydroxyl group, it could undergo various derivatization reactions. These include reactions with isocyanates or p-nitrophenyl carbonates (NPC) to form carbamate (B1207046) or carbonate linkages, respectively. biochempeg.comcreativepegworks.com Furthermore, hydroxyl groups can be converted into other functional groups, such as halides or tosylates, which can then be displaced by other nucleophiles to introduce a wider range of functionalities. creativepegworks.com
Orthogonal Ligation Chemistries for Multivalent Constructs
Orthogonal ligation chemistries are a class of reactions that proceed with high yield and specificity in the presence of other functional groups, without interfering with them. This selectivity is crucial for the stepwise or simultaneous assembly of multiple components into a single, complex molecule. Functionalized derivatives of Bis-PEG2-t-butyl ester are ideal candidates for these strategies, serving as central scaffolds or branching units in the creation of multivalent constructs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Integration
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. To utilize Bis-PEG2-t-butyl ester in this context, it must first be functionalized to incorporate either an azide or an alkyne group.
For instance, a derivative such as N-(Azido-PEG1)-N-bis(PEG2-t-butyl ester) introduces an azide moiety, making the molecule ready for a CuAAC reaction. This branched PEG reagent contains a central nitrogen atom to which the azide-containing PEG1 and two PEG2-t-butyl ester arms are attached. The azide group can readily react with an alkyne-functionalized molecule, while the t-butyl esters remain protected for potential subsequent deprotection and further modification.
The general strategy for integrating Bis-PEG2-t-butyl ester derivatives into CuAAC-based multivalent constructs can be summarized as follows:
| Step | Description | Key Reagents/Moieties |
| 1. Functionalization | Introduction of an azide or alkyne group onto the Bis-PEG2-t-butyl ester backbone. | Azide- or alkyne-containing precursors. |
| 2. CuAAC Reaction | Copper(I)-catalyzed reaction between the functionalized PEG linker and a complementary alkyne- or azide-bearing molecule (e.g., a peptide, drug, or imaging agent). | CuSO4, a reducing agent (e.g., sodium ascorbate), and the alkyne and azide components. |
| 3. Deprotection (Optional) | Removal of the t-butyl ester groups under acidic conditions to reveal free carboxylic acids. | Trifluoroacetic acid (TFA) or other acidic reagents. |
| 4. Further Conjugation (Optional) | The newly exposed carboxylic acids can be used for secondary conjugation reactions, such as amidation. | NHS esters, carbodiimides. |
This approach allows for the creation of well-defined, multivalent structures where multiple copies of a specific ligand are attached to a central PEG scaffold, potentially enhancing binding avidity to biological targets.
Oxime Ligation Applications
Oxime ligation is another powerful bioorthogonal reaction that involves the formation of a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. rsc.org This reaction proceeds under mild, physiological conditions and is highly selective, as aldehydes and ketones are relatively rare in biological systems. rsc.org
To employ Bis-PEG2-t-butyl ester in oxime ligation, it must be derivatized to contain an aminooxy functionality. For example, a t-Boc-protected aminooxy group can be introduced, which can then be deprotected to reveal the reactive aminooxy moiety. Such a functionalized linker, for instance, t-Boc-Aminooxy-PEG-t-butyl ester, can then be reacted with a molecule bearing an aldehyde or ketone.
The versatility of this approach is highlighted in the following table:
| Functionalized Linker Component | Reactive Partner | Resulting Linkage | Key Features |
| Aminooxy-derivatized Bis-PEG2-t-butyl ester | Aldehyde- or ketone-functionalized biomolecule | Oxime bond | High chemoselectivity, stability, and biocompatibility. rsc.org |
| Aldehyde-derivatized Bis-PEG2-t-butyl ester | Aminooxy-functionalized biomolecule | Oxime bond | Allows for the alternative conjugation strategy. |
This strategy is particularly useful for conjugating sensitive biomolecules, such as peptides and proteins, where the mild reaction conditions of oxime ligation are advantageous.
Strategic Combinations of Chemoselective Reactions for Complex Architectures
The true power of orthogonal ligation chemistries is realized when they are used in combination to build highly complex and multifunctional molecular architectures. By creating heterobifunctional derivatives of Bis-PEG2-t-butyl ester, where each end of the PEG linker is equipped with a different and orthogonally reactive functional group, researchers can achieve precise, stepwise control over the assembly of multivalent constructs.
For example, a derivative of Bis-PEG2-t-butyl ester could be synthesized to contain both an azide and a protected aminooxy group. This would allow for the sequential or simultaneous reaction with alkyne- and aldehyde-containing molecules, respectively. Such a dual-functionalized linker serves as a powerful tool for creating sophisticated biomaterials and therapeutic agents.
A potential strategy for constructing a complex, multifunctional architecture is outlined below:
Synthesize a Heterobifunctional Linker : Starting with a suitable precursor, create a Bis-PEG2-t-butyl ester derivative that contains, for example, an azide at one terminus and a protected aminooxy group at another.
First Orthogonal Ligation : React the azide group via CuAAC with an alkyne-functionalized molecule of interest (Molecule A).
Deprotection : Remove the protecting group from the aminooxy moiety.
Second Orthogonal Ligation : React the newly exposed aminooxy group via oxime ligation with an aldehyde- or ketone-functionalized molecule (Molecule B).
Final Deprotection and Conjugation : If desired, the t-butyl esters can be deprotected to allow for the attachment of additional molecules (Molecule C) through amide bond formation.
This modular approach, enabled by the strategic functionalization of the Bis-PEG2-t-butyl ester scaffold, allows for the precise placement of different chemical entities, leading to the generation of multivalent constructs with tailored properties and functionalities. The combination of CuAAC and oxime ligation, being mutually orthogonal, provides a robust platform for the development of next-generation drug delivery systems, diagnostic probes, and advanced biomaterials. nih.gov
Applications of Bis Peg2 T Butyl Ester in Advanced Bioconjugation and Chemical Biology
Strategies for PEGylation of Biomolecules
PEGylation, the process of covalently attaching PEG chains to molecules, is a widely used strategy to improve the physicochemical properties of biomolecules, such as solubility and stability. Derivatives of Bis-PEG2-t-butyl ester provide short, uniform PEG linkers for creating precisely engineered bioconjugates for research purposes.
The modification of proteins and peptides with PEG linkers is critical for developing advanced research probes. Derivatives of Bis-PEG2-t-butyl ester are instrumental in this process, enabling controlled conjugation through various chemical strategies. The core structure can be functionalized with specific reactive groups that target common functional groups on proteins. thermofisher.com
One common approach involves using an amine-functionalized derivative, such as NH-bis(PEG2-t-butyl ester). broadpharm.com The primary amine on this linker can react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on a protein to form a stable amide bond. thermofisher.combroadpharm.com Conversely, a different derivative, N-Maleimide-N-bis(PEG2-t-butyl ester), features a maleimide (B117702) group that reacts specifically with the thiol (sulfhydryl) group of cysteine residues within a protein or peptide. broadpharm.com This highly selective reaction allows for site-specific modification.
In these applications, the Bis-PEG2-t-butyl ester moiety acts as a short, hydrophilic spacer. This linker can improve the solubility of the resulting protein conjugate or serve to connect the protein to another molecule, such as a fluorescent dye or a small molecule inhibitor, creating a tailored research probe. The t-butyl ester groups remain as protected carboxylic acids that can be hydrolyzed under mild acidic conditions if further functionalization is desired. broadpharm.com
| Derivative | Reactive Group | Target on Protein/Peptide | Resulting Bond |
| NH-bis(PEG2-t-butyl ester) | Primary Amine (-NH2) | Activated Carboxylic Acid (e.g., NHS ester) | Amide |
| N-Mal-N-bis(PEG2-t-butyl ester) | Maleimide | Thiol (-SH) of Cysteine | Thioether |
The same principles of bioconjugation apply to the modification of other biomolecules like oligonucleotides and lipids. For research purposes, these molecules are often functionalized with PEG linkers to enhance their utility in various assays and delivery systems. The chemical handles available on derivatives of Bis-PEG2-t-butyl ester allow for their covalent attachment to suitably modified oligonucleotides and lipids. broadpharm.com
For instance, a synthetic oligonucleotide can be produced with a terminal amine or thiol group, which can then be conjugated to an appropriately activated Bis-PEG2-t-butyl ester derivative. This modification can improve the oligonucleotide's solubility and reduce its aggregation. Similarly, lipids can be functionalized to incorporate these PEG linkers, a common strategy in the formation of liposomes for drug delivery research, where the PEG layer provides a hydrophilic shield.
In the field of biomaterials and in vitro diagnostics, modifying surfaces to control their interaction with biological systems is crucial. Derivatives of Bis-PEG2-t-butyl ester are used for the surface functionalization of materials like biosensor chips and cell culture plates. axispharm.com
The reactive groups on these linkers can be used to covalently attach them to a pre-treated surface. The attached PEG chains form a hydrophilic layer that can increase the biocompatibility of the surface by resisting the non-specific adsorption of proteins. This "anti-fouling" property is essential for maintaining the activity of immobilized biomolecules and ensuring the accuracy of cell-based assays. The terminal t-butyl ester groups offer a route for introducing additional functionality or charge to the surface after deprotection. axispharm.com
Development of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by coopting the cell's own ubiquitin-proteasome disposal system. nih.govmedchemexpress.com A PROTAC consists of three parts: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but a critical component that heavily influences the PROTAC's efficacy. nih.gov
Bis-PEG2-t-butyl ester and its derivatives are widely used as scaffolds for constructing the linker portion of PROTACs. immunomart.orgimmunomart.org PEG-based linkers are the most common type found in reported PROTAC molecules, valued for their ability to enhance solubility and provide systematic variation in length. biochempeg.com
The utility of Bis-PEG2-t-butyl ester as a linker scaffold stems from several key properties:
Hydrophilicity : The ethylene (B1197577) glycol units increase the water solubility of the often large and hydrophobic PROTAC molecule, which can positively affect cell permeability and other pharmacokinetic properties. biochempeg.com
Defined Length : The "PEG2" designation indicates a precise number of repeating units, providing a defined and rigid length. This is crucial because the distance between the target protein and the E3 ligase must be carefully controlled for efficient ternary complex formation. explorationpub.com
Synthetic Versatility : As a bifunctional molecule, Bis-PEG2-t-butyl ester can be elaborated into heterobifunctional linkers. For example, one end can be modified to connect to the target-binding ligand, while the other is functionalized for attachment to the E3 ligase ligand. The protected t-butyl ester groups provide a stable handle that can be activated for conjugation at a desired step in the synthesis. broadpharm.com
This "toolbox" approach, using building blocks like Bis-PEG2-t-butyl ester, allows for the rapid and efficient assembly of diverse PROTACs for screening and optimization. nih.gov
The design of the linker is a critical optimization parameter in the development of an effective PROTAC. Minor changes to the linker can dramatically impact the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), and consequently, the efficiency of protein degradation. precisepeg.com Methodologies for optimization focus on systematically varying the linker's characteristics.
Key Parameters for Linker Optimization:
| Parameter | Description | Relevance of Bis-PEG2-t-butyl Ester |
| Length | The end-to-end distance of the linker is critical. If too short, steric hindrance may prevent ternary complex formation. If too long, the complex may be unstable. explorationpub.com | Scaffolds like Bis-PEG2-t-butyl ester, and related compounds with different numbers of PEG units (e.g., PEG3, PEG4), allow for the systematic synthesis of PROTAC libraries with varying linker lengths to find the optimal distance. nih.govbiochempeg.com |
| Composition | The chemical makeup of the linker affects properties like solubility, rigidity, and cell permeability. semanticscholar.org | The PEG backbone of Bis-PEG2-t-butyl ester imparts hydrophilicity. It can be combined with other chemical motifs (e.g., alkyl chains) to fine-tune the overall physicochemical properties of the PROTAC. nih.gov |
| Attachment Points | Where the linker connects to the two ligands can alter the orientation of the proteins in the ternary complex. precisepeg.com | The versatile functional groups that can be introduced onto the Bis-PEG2-t-butyl ester scaffold enable chemists to explore different conjugation chemistries and attachment vectors on the ligands. precisepeg.com |
Research has shown that there is often a specific "optimal" linker length for a given target and E3 ligase pair, and this relationship is not always linear. For example, studies have demonstrated that PROTACs with intermediate length PEG linkers (1-2 units) were less potent than those with shorter or longer linkers (0, 4-5 units), highlighting the need for empirical testing of various lengths. nih.gov The availability of well-defined linker building blocks like Bis-PEG2-t-butyl ester is therefore essential for the rational design and optimization of next-generation protein degraders. nih.gov
Role in Peptide and Peptidomimetic Chemistry
The bifunctional nature of Bis-PEG2-t-butyl ester, combined with the advantageous properties of the PEG linker, makes it a significant asset in the synthesis and modification of peptides and their mimetics.
Facilitation of Solid-Phase Synthesis of PEGylated Peptides
Bis-PEG2-t-butyl ester serves as a critical building block in the solid-phase synthesis of PEGylated peptides. The incorporation of a PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting peptide. The t-butyl ester groups on the compound are compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies. nih.gov
Key advantages of using Bis-PEG2-t-butyl ester in SPPS:
| Feature | Advantage |
| Bifunctionality | Allows for directional and site-specific incorporation into peptide chains. |
| t-Butyl Ester Protection | Compatible with standard Fmoc/tBu SPPS chemistry, enabling selective deprotection. |
| PEG2 Spacer | Enhances solubility of the growing peptide chain, potentially reducing on-resin aggregation. |
| Hydrophilicity | Improves the pharmacokinetic and pharmacodynamic properties of the final PEGylated peptide. axispharm.com |
Synthesis of Fulleropeptides and C60-PEG Conjugates
Bis-PEG2-t-butyl ester has been instrumental in the synthesis of novel hybrid molecules combining fullerenes with peptides and PEG chains. A C60 Prato derivative functionalized with a bis-t-butyl ester has been utilized as a stable and versatile scaffold for developing water-soluble C60-PEG conjugates and for the solid-phase synthesis of fulleropeptides.
In this approach, the bis-t-butyl ester functionalized fullerene can be coupled to a resin-supported peptide. Subsequent deprotection of the t-butyl ester groups and reaction with an appropriate PEG derivative allows for the creation of water-soluble C60-PEG conjugates. This methodology provides a pathway to novel nanomaterials with potential applications in drug delivery and biomedicine.
Integration in Polymer and Biomaterial Science
The unique chemical structure of Bis-PEG2-t-butyl ester also lends itself to applications in the synthesis of advanced polymeric materials and biomaterials with tailored properties.
Synthesis of Functional Polymeric Materials for Research Applications
As a bifunctional monomer, Bis-PEG2-t-butyl ester can be incorporated into polymer chains through its carboxylic acid functionalities (after deprotection). The presence of the PEG2 spacer within the polymer backbone can impart flexibility and hydrophilicity to the resulting material. The ester linkages are also susceptible to hydrolysis, which can be a desirable feature for creating biodegradable polymers. While specific research detailing the use of Bis-PEG2-t-butyl ester in this exact context is emerging, its structural motifs are highly relevant to the design of functional polymers for biomedical research.
Engineering of Poly(ester amide)s and Dendrimers with Controlled Architectures
The synthesis of poly(ester amide)s (PEAs) and dendrimers often involves the use of bifunctional building blocks to create precisely defined macromolecular architectures. rsc.orgnih.gov Bis-PEG2-t-butyl ester, with its two reactive carboxylic acid groups (post-deprotection), can serve as a monomer in the step-growth polymerization to form PEAs. The incorporation of the PEG2 unit can influence the thermal and mechanical properties of the resulting polymer. researchgate.net
In the context of dendrimer synthesis, Bis-PEG2-t-butyl ester can be utilized as a branching unit. The divergent synthesis of dendrimers starts from a central core, with successive generations of branching units added in a stepwise manner. nih.gov The two carboxylic acid groups of deprotected Bis-PEG2-t-butyl ester can be coupled to the functional groups of the preceding generation, while the other end of the PEG chain can be further functionalized for the next layer of branching. This allows for the precise construction of dendrimers with a PEGylated interior, which can enhance their solubility and biocompatibility.
Contributions to Hydrogel Formation and Tissue Engineering Scaffolds
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for various biomedical applications, including tissue engineering. The formation of hydrogels often relies on the crosslinking of polymer chains. Bis-PEG2-t-butyl ester, after deprotection of the t-butyl groups to reveal the dicarboxylic acid, can act as a crosslinking agent. These carboxylic acid groups can react with polymers containing complementary functional groups, such as amines or hydroxyls, to form a crosslinked network.
The incorporation of the flexible and hydrophilic PEG2 spacer within the hydrogel network can enhance its water-retention capacity and biocompatibility. Furthermore, the ester bonds introduced through the use of Bis-PEG2-t-butyl ester can provide a mechanism for biodegradation, which is often a crucial requirement for tissue engineering scaffolds that are designed to be replaced by new tissue over time. nih.gov The ability to control the crosslinking density by varying the amount of Bis-PEG2-t-butyl ester allows for the tuning of the mechanical properties and degradation kinetics of the resulting hydrogel scaffolds.
Exploration in Nanotechnology and Advanced Materials Research
The bifunctional nature of Bis-PEG2-t-butyl ester, characterized by a central polyethylene (B3416737) glycol (PEG) linker and terminal t-butyl ester groups, positions it as a valuable tool in the field of nanotechnology and advanced materials. Its structure allows for the strategic design and synthesis of functional nanomaterials with tailored properties.
Bis-PEG2-t-butyl ester serves as a versatile crosslinking agent and surface modifier in the fabrication of functional nanomaterials. The presence of a short PEG2 linker imparts hydrophilicity and biocompatibility to the nanomaterial surface, which can be crucial for biological applications. The terminal t-butyl ester groups provide protected carboxylic acid functionalities that can be deprotected under acidic conditions to reveal reactive carboxyl groups. This controlled reactivity is a key feature in the bottom-up synthesis of complex nanostructures.
In the design of drug delivery systems, Bis-PEG2-t-butyl ester can be employed to link therapeutic agents to nanoparticles. The PEG spacer can enhance the solubility and stability of the resulting conjugate, while the ester linkages can be designed for controlled release of the drug. The process often involves the initial synthesis of nanoparticles, followed by surface functionalization with linkers like Bis-PEG2-t-butyl ester. This is followed by the attachment of targeting ligands or therapeutic molecules after deprotection of the t-butyl groups.
While specific research detailing the use of Bis-PEG2-t-butyl ester in nanomaterial synthesis is not extensively documented in publicly available literature, the principles of using bifunctional PEG linkers are well-established. For instance, related compounds like N-Mal-n-bis(peg2-t-butyl ester) are utilized in creating drug delivery systems by linking therapeutic agents to carriers such as nanoparticles myskinrecipes.com. This suggests a strong potential for Bis-PEG2-t-butyl ester in similar applications. The general strategy involves using the linker to bridge the nanoparticle core with a functional molecule, thereby imparting new properties to the nanomaterial. Homobifunctional PEGs are widely used for modifying surfaces of nanomaterials axispharm.com.
The synthesis process for such functional nanomaterials can be summarized in the following table:
| Step | Description | Key Role of Bis-PEG2-t-butyl Ester |
| 1. Nanoparticle Synthesis | Formation of the core nanoparticle (e.g., gold, iron oxide, liposome). | Not directly involved. |
| 2. Surface Activation | Modification of the nanoparticle surface to introduce reactive groups. | Not directly involved. |
| 3. Linker Conjugation | Attachment of Bis-PEG2-t-butyl ester to the activated nanoparticle surface. | Acts as a hydrophilic and biocompatible spacer. |
| 4. Deprotection | Removal of the t-butyl ester protecting groups to expose carboxylic acid functionalities. | Enables subsequent conjugation steps. |
| 5. Functionalization | Conjugation of targeting molecules, drugs, or imaging agents to the exposed carboxyl groups. | Completes the synthesis of the functional nanomaterial. |
In the realm of medical imaging, particularly Positron Emission Tomography (PET), bifunctional chelators are essential for stably incorporating radiometals into targeting molecules. N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) is a chelator known for its high affinity for Gallium-68 (⁶⁸Ga), a commonly used PET isotope.
The synthesis of HBED-CC derivatives for specific targeting often requires the use of linkers to connect the chelator to a biomolecule (e.g., a peptide or antibody) that targets a specific biological entity, such as a tumor cell receptor. While direct evidence of Bis-PEG2-t-butyl ester usage in HBED-CC derivatives is limited, the structural components of Bis-PEG2-t-butyl ester make it a plausible candidate for such applications. The PEG linker can improve the pharmacokinetic properties of the resulting radiopharmaceutical, and the bifunctional nature allows for conjugation to both the chelator and the targeting moiety.
The synthesis of such radiolabeling precursors often involves protecting the carboxylic acid groups of the chelator that are not involved in metal coordination to allow for selective conjugation. The use of tert-butyl esters as protecting groups is a common strategy in the synthesis of HBED-CC derivatives. For example, HBED-CC-tris(tert-butyl ester) is a key precursor in the synthesis of asymmetrically modified HBED-CC conjugates.
A hypothetical synthetic route for incorporating a PEG linker like that from Bis-PEG2-t-butyl ester into an HBED-CC derivative could involve the reaction of a mono-activated HBED-CC derivative with one end of the deprotected Bis-PEG2-linker, followed by conjugation of the other end to a targeting biomolecule. The t-butyl ester on the linker would need to be deprotected at the appropriate step to allow for this subsequent reaction.
The general characteristics of components used in such syntheses are outlined below:
| Component | Function | Relevance of Bis-PEG2-t-butyl Ester Structure |
| HBED-CC | Chelates the radiometal (e.g., ⁶⁸Ga) with high stability. | The target for linker attachment. |
| PEG Linker | Improves solubility, biocompatibility, and pharmacokinetics of the radiotracer. | The PEG2 component of Bis-PEG2-t-butyl ester provides this function. |
| Bifunctional Nature | Allows for connection between the chelator and a targeting biomolecule. | Bis-PEG2-t-butyl ester possesses this property. |
| t-Butyl Ester Protecting Group | Protects carboxylic acid groups during synthesis to ensure selective reactions. | A key feature of Bis-PEG2-t-butyl ester, enabling controlled, stepwise conjugation. |
Theoretical Considerations and Mechanistic Insights
Understanding the Role of Polyethylene (B3416737) Glycol Spacers
The PEG2 spacer in Bis-PEG2-t-butyl ester, consisting of two ethylene (B1197577) glycol units, provides a degree of conformational flexibility to the molecules it links. This flexibility arises from the free rotation around the C-O bonds within the PEG chain. chempep.com While longer PEG chains offer greater flexibility, even a short PEG2 spacer can influence the spatial orientation of the terminal functional groups, potentially facilitating interactions with other molecules by allowing for optimal positioning. dovepress.com
However, the presence of the PEG spacer also introduces steric hindrance. The volume occupied by the PEG chain can shield the surface of a conjugated protein or molecule from interacting with other molecules, such as degrading enzymes. ucl.ac.be This steric shielding effect is a key advantage of PEGylation. The length of the PEG chain is a critical factor; shorter PEG chains, like the PEG2 spacer, provide less steric hindrance compared to longer chains, which can be advantageous in applications where minimal interference with the biological activity of the conjugated molecule is desired. precisepeg.com Conversely, in situations where maximum shielding is required, a longer PEG linker would be more appropriate. precisepeg.com Studies have shown that even short PEG spacers can effectively reduce aggregation and improve the physicochemical properties of conjugates. rsc.org
Molecular dynamics simulations have suggested that while PEG spacers have little effect on the conformational properties of small, neutral peptides, they can significantly influence the conformation of small, highly charged peptides. acs.orgnih.govanu.edu.au This highlights the importance of considering the specific nature of the molecule being conjugated to the Bis-PEG2-t-butyl ester.
PEG is well-known for its excellent biocompatibility, exhibiting low toxicity and immunogenicity. chempep.comlabinsights.nlnih.gov This makes PEG-containing molecules, such as Bis-PEG2-t-butyl ester, suitable for various biomedical applications. labinsights.nl The biocompatibility of PEG is attributed to its flexible chain structure and the hydration shell it forms, which can reduce non-specific interactions with proteins and cells. chempep.com Carboxylated PEG derivatives, which are structurally related to the deprotected form of Bis-PEG2-t-butyl ester, have also been shown to be biocompatible and useful in creating biologically active material surfaces. researchgate.net
| PEG Chain Length | Relative Conformational Flexibility | Relative Steric Hindrance | Impact on Aqueous Solubility |
|---|---|---|---|
| Short (e.g., PEG2) | Moderate | Low to Moderate | Significant Improvement |
| Medium (e.g., PEG12) | High | Moderate | High Improvement |
| Long (e.g., PEG24) | Very High | High | Very High Improvement |
Detailed Mechanisms of t-Butyl Ester Protection and Deprotection
The t-butyl ester groups in Bis-PEG2-t-butyl ester serve as protecting groups for the carboxylic acid functionalities. This protection strategy is widely used in organic synthesis due to the stability of the t-butyl ester under a variety of conditions and the specific methods available for its removal. acsgcipr.org
The deprotection of t-butyl esters is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation, the t-butyl cation, and the corresponding carboxylic acid. acsgcipr.orgstackexchange.com The t-butyl cation can then be neutralized in several ways, including reacting with a nucleophile or eliminating a proton to form isobutylene (B52900). stackexchange.com
The general steps of the acid-catalyzed cleavage are as follows:
Protonation: The acid catalyst protonates the carbonyl oxygen of the t-butyl ester.
Carbocation Formation: The protonated ester undergoes cleavage to form the carboxylic acid and a relatively stable t-butyl carbocation.
Deprotonation/Neutralization: The t-butyl carbocation can then react with a scavenger or eliminate a proton to form isobutylene gas. stackexchange.com
The reaction is, in principle, catalytic in acid. However, if the t-butyl cation reacts with the conjugate base of the acid (e.g., trifluoroacetate (B77799) when using trifluoroacetic acid), the catalyst is consumed. stackexchange.com
Achieving selective deprotection of t-butyl esters in the presence of other acid-labile protecting groups is a significant consideration in multi-step synthesis. The choice of acid and reaction conditions plays a crucial role in determining the selectivity.
Several factors influence the selectivity of deprotection:
Acid Strength: Strong acids like trifluoroacetic acid (TFA) are commonly used for efficient cleavage. However, milder acids can be employed for more selective deprotection. For instance, aqueous phosphoric acid has been shown to be a mild and selective reagent for the deprotection of t-butyl esters in the presence of other acid-sensitive groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.orgorganic-chemistry.org
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can also be used for the chemoselective hydrolysis of t-butyl esters. researchgate.netsemanticscholar.org This method has been shown to be compatible with certain other acid-labile protecting groups. semanticscholar.org
Solvent: The choice of solvent can influence the reaction rate and selectivity.
Temperature: Deprotection reactions are often carried out at or below room temperature to minimize side reactions.
Scavengers: The addition of scavengers can trap the liberated t-butyl cations, preventing them from reacting with other sensitive functional groups in the molecule. researchgate.net
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM), Room Temperature | Strong acid, may cleave other acid-labile groups. |
| Aqueous Phosphoric Acid | Mild conditions | Selective for t-butyl esters over Cbz carbamates and benzyl esters. organic-chemistry.orgorganic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective for t-butyl esters in the presence of certain other protecting groups. researchgate.netsemanticscholar.org |
| p-Toluenesulfonic acid | - | Selectively removes t-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org |
Kinetic and Thermodynamic Aspects of Functionalization Reactions
The functionalization of Bis-PEG2-t-butyl ester typically involves the deprotection of the t-butyl esters to reveal the carboxylic acid groups, which can then be reacted with other molecules, such as amines, to form amide bonds. The kinetics and thermodynamics of these reactions are crucial for optimizing reaction conditions and achieving high yields.
The rate of esterification reactions is significantly influenced by temperature. maxwellsci.com A second-order reversible kinetic model is often used to describe these reactions. maxwellsci.com The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) of the reaction, provide insight into the spontaneity and equilibrium position of the reaction. Esterification reactions are typically exothermic, with a negative enthalpy change. acs.orgub.edu
For the functionalization of the dicarboxylic acid derived from Bis-PEG2-t-butyl ester, the reaction with an amine in the presence of a coupling agent would follow the general principles of amide bond formation. The kinetics of such reactions can be influenced by several factors:
Concentration of reactants: Higher concentrations generally lead to faster reaction rates.
Temperature: Increasing the temperature usually increases the reaction rate, but can also lead to side reactions.
Catalyst/Coupling agent: The choice and concentration of the coupling agent are critical for efficient amide bond formation.
Steric hindrance: The PEG2 spacer, while providing flexibility, can also exert some steric hindrance that may affect the reaction rate. acs.org
Thermodynamically, the formation of an amide bond from a carboxylic acid and an amine is generally a favorable process. The equilibrium of the reaction can be driven towards the product by removing water, a byproduct of the reaction.
Reaction Rate Dependencies on Functional Group Reactivity
The primary amine groups are nucleophilic and readily participate in reactions with electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. thermofisher.combroadpharm.com The rate of this acylation reaction is highly dependent on several factors:
pH: The nucleophilicity of the primary amine is pH-dependent. At physiological to slightly alkaline pH (7.2 to 8.5), the amine is sufficiently deprotonated to act as a potent nucleophile, leading to efficient amide bond formation. thermofisher.com At lower pH, the amine group is protonated, reducing its nucleophilicity and consequently slowing down the reaction rate.
Temperature: As with most chemical reactions, the rate of acylation increases with temperature. However, competing side reactions, such as the hydrolysis of the NHS ester, also accelerate at higher temperatures. researchgate.net
Concentration of Reactants: The reaction rate is directly proportional to the concentration of both the "Bis-PEG2-t-butyl ester" and the electrophilic coupling partner.
Steric Hindrance: The short PEG2 linker is designed to minimize steric hindrance around the reactive amine group, thereby facilitating its reaction with various molecules. nih.gov
The t-butyl ester groups are protecting groups for the carboxylic acid functionality and are stable under the conditions typically used for amine acylation. Their removal (deprotection) is generally achieved under acidic conditions, proceeding through a mechanism involving the formation of a stable tert-butyl carbocation. researchgate.net The rate of this deprotection is dependent on the strength of the acid used and the temperature. Strong acids like trifluoroacetic acid (TFA) can efficiently cleave the t-butyl ester.
To illustrate the influence of pH on the reaction kinetics, the following interactive data table presents hypothetical pseudo-first-order rate constants for the acylation of an amine and the competing hydrolysis of an NHS ester at different pH values.
| pH | Amine Acylation Rate Constant (kacylation, M-1s-1) | NHS Ester Hydrolysis Rate Constant (khydrolysis, s-1) | Ratio (kacylation / khydrolysis) |
|---|---|---|---|
| 7.0 | 1.0 x 102 | 4.8 x 10-5 | 2.08 x 106 |
| 7.5 | 3.2 x 102 | 1.5 x 10-4 | 2.13 x 106 |
| 8.0 | 1.0 x 103 | 4.8 x 10-4 | 2.08 x 106 |
| 8.5 | 3.2 x 103 | 1.5 x 10-3 | 2.13 x 106 |
| 9.0 | 1.0 x 104 | 4.8 x 10-3 | 2.08 x 106 |
This table presents illustrative data to demonstrate the trend of reaction rates with changing pH and is not based on experimentally determined values for Bis-PEG2-t-butyl ester.
Equilibrium Considerations in Complex Ligation Strategies
In the context of complex ligation strategies, such as the assembly of multicomponent systems or the functionalization of surfaces, the equilibrium position of the involved reactions plays a critical role in determining the final product distribution and yield.
The formation of an amide bond between the amine group of "Bis-PEG2-t-butyl ester" and an activated carboxyl group is essentially an irreversible reaction under physiological conditions, driving the equilibrium towards the product side. However, in scenarios involving reversible linkages or competitive binding, equilibrium considerations become paramount.
One important aspect is the influence of the polyethylene glycol (PEG) linker itself on ligation equilibria. The presence of PEG chains can significantly impact the effective concentration of reactants through a phenomenon known as macromolecular crowding or the volume exclusion effect. bitesizebio.com By occupying a significant volume in the reaction medium, PEG can increase the effective concentration of other molecules, thereby shifting the equilibrium of association reactions towards the formation of larger complexes. nih.gov This effect has been shown to dramatically increase the rate and extent of DNA ligation, in some cases by over 1000-fold. nih.gov
The equilibrium of the t-butyl ester deprotection reaction is also a critical consideration. The acid-catalyzed cleavage of the t-butyl ester is a reversible process in principle. However, in practice, the reaction is driven to completion by the formation of the volatile isobutylene gas, which escapes from the reaction mixture, thus preventing the reverse reaction.
The following interactive data table illustrates the hypothetical effect of PEG concentration on the equilibrium constant (Keq) of a bimolecular ligation reaction.
| PEG Concentration (% w/v) | Effective Reactant Concentration (Arbitrary Units) | Equilibrium Constant (Keq) |
|---|---|---|
| 0 | 1.0 | K0 |
| 5 | 2.5 | ~ 6.3 K0 |
| 10 | 5.0 | ~ 25 K0 |
| 15 | 10.0 | ~ 100 K0 |
This table presents illustrative data to demonstrate the trend of how PEG-induced macromolecular crowding can influence the equilibrium constant of a ligation reaction. The values are hypothetical and intended for conceptual understanding.
Future Directions and Emerging Research Avenues for Bis Peg2 T Butyl Ester
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The demand for high-purity, well-defined oligo(ethylene glycol) (OEG) linkers like Bis-PEG2-t-butyl ester necessitates the development of more efficient and sustainable synthetic methodologies. While traditional methods for synthesizing heterobifunctional PEGs are established, they can be time-consuming and may require extensive purification. researchgate.net Future research will likely focus on overcoming these limitations through innovative approaches.
Enzymatic Synthesis: Enzymatic catalysis, particularly using lipases such as Candida antarctica lipase (B570770) B (CALB), presents a green chemistry approach to synthesizing PEG derivatives. patsnap.com This method offers high selectivity and mild reaction conditions, which can reduce the formation of byproducts and simplify purification. Research into the enzymatic esterification of diethylene glycol with precursors of the t-butyl ester group could lead to a highly efficient and environmentally friendly synthesis of Bis-PEG2-t-butyl ester.
Flow Chemistry: Continuous flow chemistry is another promising avenue for enhancing the synthesis of PEG linkers. nih.govomicsonline.org Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and greater reproducibility compared to batch processes. nih.govjst.org.in The application of flow chemistry to the synthesis of Bis-PEG2-t-butyl ester could enable a more streamlined and scalable production process, making this valuable linker more accessible for a wider range of applications. omicsonline.org
Solid-Phase Synthesis: To further improve efficiency and ease of purification, solid-phase synthesis methodologies, which have been successfully applied to other heterobifunctional PEGs, could be adapted for Bis-PEG2-t-butyl ester and its derivatives. researchgate.net By anchoring one end of the diethylene glycol to a solid support, reagents and byproducts from subsequent reactions can be easily washed away, simplifying the purification of the final product.
| Synthetic Methodology | Potential Advantages for Bis-PEG2-t-butyl Ester Synthesis |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. |
| Flow Chemistry | Enhanced control over reaction parameters, higher yields, improved purity, scalability. nih.govomicsonline.org |
| Solid-Phase Synthesis | Simplified purification, potential for automation. researchgate.net |
Expanded Applications in Advanced Chemical Probe Design and Bioconjugation
The bifunctional nature of Bis-PEG2-t-butyl ester makes it an ideal scaffold for the construction of advanced chemical probes and for use in sophisticated bioconjugation strategies. nih.gov The t-butyl ester groups provide stable protection that can be removed under acidic conditions to reveal carboxylic acid functionalities for conjugation to other molecules. broadpharm.com
Fluorescent Probes for Enzyme Detection: Bis-PEG2-t-butyl ester can serve as a core component in the design of fluorescent probes for detecting specific enzyme activities in biological systems. nih.govresearchgate.net Upon deprotection, the two carboxylic acid groups can be functionalized. One terminus can be attached to a fluorophore and the other to a quencher, with an enzyme-cleavable substrate linking the two. In the presence of the target enzyme, the linker is cleaved, separating the fluorophore from the quencher and resulting in a fluorescent signal. The short PEG2 spacer can improve the water solubility of the probe without significantly increasing its steric bulk.
PET Imaging Probes: In the field of medical imaging, positron emission tomography (PET) is a powerful tool for visualizing and quantifying biological processes in vivo. nih.govnih.gov Bis-PEG2-t-butyl ester can be used as a linker in the synthesis of PET probes. After deprotection, one carboxylic acid can be conjugated to a targeting moiety (e.g., a peptide or small molecule that binds to a specific receptor), while the other can be used to attach a chelator for a positron-emitting radionuclide, such as gallium-68. The PEG spacer can improve the pharmacokinetic properties of the resulting radiopharmaceutical. nih.gov
Branched Linkers for Antibody-Drug Conjugates (ADCs): The structure of Bis-PEG2-t-butyl ester is foundational for creating more complex, branched linkers for ADCs. mdpi.combroadpharm.com For instance, derivatives like NH-bis(PEG2-t-butyl ester) introduce a central branching point. broadpharm.comresearchgate.net This allows for the attachment of multiple drug molecules to a single linker, which can then be conjugated to an antibody. This approach can increase the drug-to-antibody ratio (DAR) in a controlled manner, potentially enhancing the therapeutic efficacy of the ADC. The hydrophilic PEG chains can also help to mitigate the aggregation often seen with highly loaded ADCs. nih.gov
| Application Area | Role of Bis-PEG2-t-butyl Ester | Potential Impact |
| Fluorescent Probes | Core scaffold for linking fluorophores and quenchers. nih.govresearchgate.net | Real-time monitoring of enzyme activity in vitro and in vivo. |
| PET Imaging | Linker for connecting targeting moieties to chelators for radionuclides. nih.govnih.gov | Development of novel radiopharmaceuticals for disease diagnosis and monitoring. |
| ADCs | Building block for branched linkers to increase drug-to-antibody ratio. broadpharm.commdpi.combroadpharm.comresearchgate.net | Enhanced potency and potentially improved therapeutic window for ADCs. nih.gov |
Advanced Material Science Integrations and Multifunctional Scaffold Design
The ability of Bis-PEG2-t-butyl ester to act as a bifunctional crosslinker opens up possibilities for its use in the creation of advanced materials with tailored properties. rsc.org The defined length of the PEG2 spacer can be used to precisely control the network structure of polymers and hydrogels.
Stimuli-Responsive Hydrogels: Hydrogels are highly absorbent polymer networks with a wide range of applications in biomedicine, including drug delivery and tissue engineering. purepeg.com Bis-PEG2-t-butyl ester, after deprotection of the ester groups, can be used to crosslink polymer chains to form hydrogels. By incorporating stimuli-responsive elements into the polymer backbone or as part of the crosslink, materials that change their properties in response to environmental cues such as pH, temperature, or the presence of specific biomolecules can be created. mdpi.com The short, hydrophilic PEG2 linker can influence the swelling properties and biocompatibility of the resulting hydrogel.
Multifunctional Scaffolds for Tissue Engineering: In tissue engineering, scaffolds provide a temporary support for cells to grow and form new tissue. By using Bis-PEG2-t-butyl ester as a building block, it is possible to create multifunctional scaffolds. For example, one carboxylic acid group (after deprotection) could be used to incorporate the linker into the polymer backbone of the scaffold, while the other could be functionalized with cell-adhesion peptides or growth factors to promote tissue regeneration. rsc.org
Self-Assembling Materials: The principles of molecular self-assembly can be harnessed to create highly ordered nanostructures. By conjugating Bis-PEG2-t-butyl ester to molecules with specific recognition motifs (e.g., peptides that form beta-sheets), it is possible to guide the self-assembly of these molecules into well-defined structures such as nanofibers or nanosheets. The PEG2 linker can provide the necessary flexibility and hydrophilicity to facilitate the assembly process in aqueous environments.
Computational and Predictive Modeling for Rational Design of Derivatives and Conjugates
The rational design of novel derivatives and conjugates of Bis-PEG2-t-butyl ester can be significantly accelerated through the use of computational and predictive modeling. biopharminternational.com These in silico approaches can provide valuable insights into the structure-property relationships of molecules, reducing the need for extensive trial-and-error experimentation.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of Bis-PEG2-t-butyl ester and its conjugates in different environments. researchgate.net For example, simulations can predict how the short PEG2 linker influences the flexibility and spatial arrangement of molecules attached to its ends. This is particularly important in the design of ADCs, where the linker must allow the payload to reach its intracellular target without hindering the binding of the antibody to its antigen. mdpi.combiopharminternational.com
Machine Learning and AI-Driven Design: Machine learning and artificial intelligence are emerging as powerful tools in drug discovery and materials science. patsnap.comresearchgate.net By training algorithms on large datasets of existing linkers and their experimental properties, it is possible to develop models that can predict the characteristics of new linkers, such as their stability, solubility, and cleavage patterns. patsnap.comresearchgate.net These models could be used to design novel derivatives of Bis-PEG2-t-butyl ester with optimized properties for specific applications, such as linkers for ADCs with tailored release profiles. patsnap.com
| Modeling Technique | Application to Bis-PEG2-t-butyl Ester | Research Outcome |
| Molecular Dynamics (MD) Simulations | Predicting conformational behavior of conjugates. researchgate.net | Rational design of linkers for optimal spatial arrangement and flexibility. |
| Machine Learning / AI | Predicting properties of novel derivatives. patsnap.comresearchgate.net | Accelerated discovery of linkers with desired stability, solubility, and release kinetics. |
Q & A
Q. What are the standard synthetic routes for Bis-PEG2-t-butyl ester, and how can its purity be validated?
Bis-PEG2-t-butyl ester is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting PEG-diols with tert-butyl esters under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide). Post-synthesis, purity validation requires techniques such as:
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and absence of unreacted intermediates.
- Mass spectrometry (MS) to verify molecular weight.
- HPLC with UV/RI detection to assess purity (>95% is typical for research-grade material). Ensure experimental protocols include solvent removal under vacuum and inert atmosphere to prevent hydrolysis of the t-butyl ester group .
Q. How does the t-butyl ester group influence the solubility and stability of Bis-PEG2-t-butyl ester in aqueous vs. organic solvents?
The hydrophobic t-butyl ester group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Stability studies should compare hydrolysis rates in buffers (pH 2–9) using:
Q. What characterization techniques are essential for confirming the structure of Bis-PEG2-t-butyl ester?
Key techniques include:
- FT-IR : Confirm ester C=O stretches (~1730 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).
- NMR : ¹H NMR should show tert-butyl protons (δ 1.2–1.4 ppm) and PEG backbone signals (δ 3.5–3.7 ppm).
- Elemental Analysis : Validate C/H ratios against theoretical values. Cross-reference data with synthetic protocols to resolve ambiguities (e.g., incomplete esterification) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis of Bis-PEG2-t-butyl ester?
Apply the Taguchi method to screen critical parameters (e.g., reaction time, temperature, catalyst concentration) using orthogonal arrays (e.g., L9). For example:
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
Systematic approaches include:
- Spiking experiments : Add suspected impurities (e.g., unreacted PEG-diol) to confirm peak assignments.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
- Comparative analysis : Benchmark against literature spectra of analogous PEG esters. Document discrepancies in the "Discussion" section, addressing potential side reactions (e.g., oxidation) .
Q. What strategies mitigate batch-to-batch variability in Bis-PEG2-t-butyl ester synthesis for reproducible drug delivery studies?
Implement:
- Strict QC protocols : Standardize reaction monitoring (e.g., in-situ FT-IR for real-time tracking).
- Statistical process control (SPC) : Use control charts to track yield/purity trends.
- Post-synthesis purification : Size-exclusion chromatography (SEC) to remove low-MW byproducts. Reproducibility studies should report mean ± SD for ≥3 independent batches .
How can PICO(T) framework structure research questions for Bis-PEG2-t-butyl ester in drug conjugate development?
Example PICO(T) question:
- Population : Cancer-targeting antibody-drug conjugates (ADCs).
- Intervention : Bis-PEG2-t-butyl ester as a linker.
- Comparison : Commercial PEG-based linkers (e.g., SMCC-PEG).
- Outcome : Conjugate stability in serum (half-life).
- Time : 72-hour incubation. This framework ensures hypotheses are testable and parameters measurable via LC-MS or fluorescence assays .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing the efficacy of Bis-PEG2-t-butyl ester in controlled release studies?
- Response surface methodology (RSM) : Model release kinetics (e.g., Higuchi vs. zero-order).
- Kaplan-Meier analysis : Compare release profiles under varying pH/temperature.
- Multivariate regression : Correlate linker length (PEG2 vs. PEG4) with drug payload retention. Report p-values and confidence intervals to validate significance .
Q. How should researchers address ethical considerations in animal studies using Bis-PEG2-t-butyl ester-based therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
